molecular formula C36H47N5O4 B13394578 1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide

1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide

Cat. No.: B13394578
M. Wt: 613.8 g/mol
InChI Key: CBVCZFGXHXORBI-UHFFFAOYSA-N
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Description

Indinavir is a protease inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. It is a key component of highly active antiretroviral therapy, which is used to manage and control HIV/AIDS. Indinavir works by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indinavir is synthesized through a multi-step process that involves the formation of several intermediates. The synthesis typically starts with the preparation of chiral intermediates, which are then subjected to various chemical reactions, including amide bond formation, reduction, and cyclization. The final product is obtained through purification and crystallization processes .

Industrial Production Methods: In industrial settings, the production of indinavir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of chiral catalysts and reagents to achieve the desired stereochemistry. The final product is formulated as indinavir sulfate, which is more stable and has better solubility properties .

Chemical Reactions Analysis

Types of Reactions: Indinavir undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of indinavir .

Scientific Research Applications

Indinavir has a wide range of scientific research applications, including:

Mechanism of Action

Indinavir exerts its effects by binding to the active site of the HIV protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins into functional proteins. As a result, immature and non-infectious viral particles are produced, which helps to reduce the viral load in patients .

Comparison with Similar Compounds

  • Ritonavir
  • Saquinavir
  • Nelfinavir

Comparison: Indinavir is unique among protease inhibitors due to its specific binding affinity and inhibition profile. Compared to ritonavir, saquinavir, and nelfinavir, indinavir has a distinct pharmacokinetic profile and is often used in combination with other antiretroviral drugs to enhance efficacy and reduce resistance .

Indinavir’s ability to inhibit the HIV protease enzyme with high specificity makes it a valuable tool in the fight against HIV/AIDS. Its unique properties and applications continue to make it a subject of ongoing research and development in the field of antiviral therapy.

Properties

IUPAC Name

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCZFGXHXORBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861400
Record name 1-{4-Benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl}-N-tert-butyl-4-[(pyridin-3-yl)methyl]piperazine-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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